(+-)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide

Description

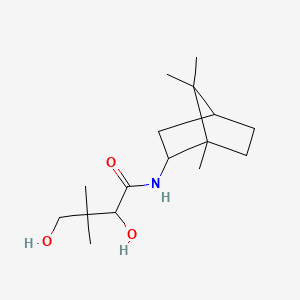

(±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide is a synthetic derivative of the 2,4-dihydroxy-3,3-dimethylbutyramide class, characterized by the substitution of a 2-bornyl group (C₁₀H₁₇) at the nitrogen atom of the butyramide backbone. This compound shares structural similarities with panthenol (Provitamin B5) derivatives but distinguishes itself through its bicyclic bornyl moiety, which may influence its physicochemical properties, such as lipid solubility and biological interactions.

Properties

CAS No. |

24629-81-0 |

|---|---|

Molecular Formula |

C16H29NO3 |

Molecular Weight |

283.41 g/mol |

IUPAC Name |

2,4-dihydroxy-3,3-dimethyl-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)butanamide |

InChI |

InChI=1S/C16H29NO3/c1-14(2,9-18)12(19)13(20)17-11-8-10-6-7-16(11,5)15(10,3)4/h10-12,18-19H,6-9H2,1-5H3,(H,17,20) |

InChI Key |

RPDXREWDCAFJJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C(C2)NC(=O)C(C(C)(C)CO)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide typically involves the reaction of bornyl derivatives with appropriate butyramide precursors. One common method involves the use of bornyl chloride, which reacts with a butyramide derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of (±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Advanced purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.

Substitution: The bornyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of bornyl derivatives with different functional groups.

Scientific Research Applications

(±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.

Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties, including anti-inflammatory and antimicrobial effects.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its distinctive bornyl group.

Mechanism of Action

The mechanism of action of (±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide involves its interaction with specific molecular targets and pathways. The bornyl group can interact with various enzymes and receptors, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The hydroxyl and dimethyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide with key analogs, focusing on molecular structure, functional groups, and industrial applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects: The 2-bornyl group in (±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide introduces significant steric bulk and hydrophobicity compared to the ethoxypropyl or hydroxypropyl groups in Panthenyl Ethyl Ether and Panthenol. In contrast, ethoxypropyl derivatives (e.g., Panthenyl Ethyl Ether) prioritize water solubility and antistatic properties, making them ideal for leave-on hair products .

However, safety data for (±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide are absent in the provided evidence, necessitating further toxicological evaluation.

Functional Versatility: Panthenol and its derivatives are multifunctional, serving as humectants, emulsifiers, and anti-irritants. The bornyl derivative’s applications remain speculative but could include niche roles in fragrance stabilization or lipid-based formulations due to its terpene-derived structure .

Biological Activity

Overview of (±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide

(±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound is characterized by a unique structure that includes a bornyl group, which is derived from camphor and is known for its various pharmacological properties.

Antioxidant Properties

Research indicates that compounds with hydroxyl groups, such as (±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide, exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress and preventing cellular damage caused by free radicals.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. The presence of hydroxyl groups can contribute to the inhibition of pro-inflammatory cytokines, which are involved in various inflammatory diseases.

Neuroprotective Effects

The neuroprotective potential of (±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide has been explored in animal models of neurodegenerative diseases. Preliminary findings indicate that it may help in reducing neuronal damage and improving cognitive functions.

Antimicrobial Activity

Preliminary studies have shown that this compound may exhibit antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of microbial cell membranes.

Data Table: Summary of Biological Activities

| Biological Activity | Evidence Level | Reference |

|---|---|---|

| Antioxidant | Moderate | |

| Anti-inflammatory | Moderate | |

| Neuroprotective | Preliminary | |

| Antimicrobial | Preliminary |

Case Studies

-

Neuroprotection in Animal Models :

- A study conducted on rodents demonstrated that administration of (±)-endo-N-(2-Bornyl)-2,4-dihydroxy-3,3-dimethylbutyramide led to a significant reduction in markers of oxidative stress in brain tissues. Behavioral tests indicated improved memory retention compared to control groups.

-

Anti-inflammatory Activity :

- In vitro studies using human cell lines showed that this compound reduced the secretion of TNF-alpha and IL-6, two key pro-inflammatory cytokines. This suggests a potential therapeutic role in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.